Difenzoquat

Description

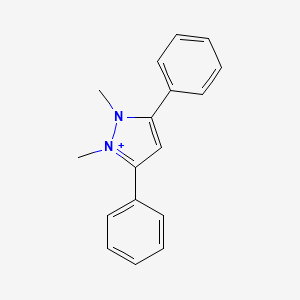

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-3,5-diphenylpyrazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N2/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15/h3-13H,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGPXIPGGRQBJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043965 | |

| Record name | Difenzoquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49866-87-7 | |

| Record name | Difenzoquat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49866-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difenzoquat [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049866877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difenzoquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFENZOQUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54NE792QN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Difenzoquat: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and herbicidal activity of Difenzoquat. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Identity and Structure

This compound is the common name for the chemical compound 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium. It is a quaternary ammonium salt and a member of the pyrazole class of compounds.[1] Commercially, it is often available as this compound methyl sulfate.[1]

Below is the chemical structure of the this compound cation.

Caption: Chemical structure of the this compound cation.

Identifiers and Molecular Formula

| Identifier | Value |

| IUPAC Name | 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium[1] |

| CAS Number | 49866-87-7 (cation)[1] |

| 43222-48-6 (methyl sulfate) | |

| Molecular Formula | C₁₇H₁₇N₂⁺ (cation) |

| C₁₈H₂₀N₂O₄S (methyl sulfate) | |

| Molar Mass | 249.34 g/mol (cation)[1] |

| 360.43 g/mol (methyl sulfate) | |

| SMILES | CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3 |

| InChI | InChI=1S/C17H17N2/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15/h3-13H,1-2H3/q+1 |

Physicochemical Properties

This compound is a colorless and odorless crystalline solid.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Melting Point | 155-157 °C[1] |

| Boiling Point | Decomposes before boiling[1] |

| Water Solubility | 765 g/L at 23 °C (methyl sulfate) |

| Vapor Pressure | Negligible |

| pKa | Not applicable (quaternary ammonium salt) |

Experimental Protocols

Synthesis of this compound Methyl Sulfate

A representative synthesis of this compound methyl sulfate involves the quaternization of 1,2-dimethyl-3,5-diphenylpyrazole with a methylating agent.[2]

Materials:

-

1,2-dimethyl-3,5-diphenylpyrazole

-

Dimethyl sulfate

-

Organic solvent (e.g., Toluene)

-

Apparatus for reflux with stirring and temperature control

Procedure:

-

Dissolve 1,2-dimethyl-3,5-diphenylpyrazole in the organic solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Slowly add an equimolar amount of dimethyl sulfate to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound methyl sulfate, will precipitate out of the solution.

-

Collect the solid product by filtration and wash it with a small amount of cold solvent.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound methyl sulfate.

-

Dry the purified product under vacuum.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of this compound in various matrices.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Selectosil 5 C18, 250 mm x 4.6 mm i.d.)

Mobile Phase and Conditions:

-

Method 1: A mixture of methanol and water (60:40, v/v), with the pH adjusted to 3 with phosphoric acid, can be used as the mobile phase.[3] The flow rate is typically set at 1.0 mL/min, and detection is performed at 254 nm.[3]

-

Method 2: For analysis in wheat products, a mobile phase of 70% acetonitrile in water containing 0.01 M sodium octanesulfonate, adjusted to pH 3.0, has been reported.

Sample Preparation (for wheat products):

-

Extract the sample with acidified acetonitrile.

-

Perform aqueous/organic partitioning at acidic and basic pH to clean up the extract.

-

Further purify the organic extract using an alumina column.

-

Evaporate the elution fraction to dryness and redissolve the residue in the mobile phase for injection into the HPLC system.

Caption: A representative workflow for the analysis of this compound in a complex matrix using HPLC.

Herbicidal Activity and Mechanism of Action

This compound is a selective, post-emergence herbicide primarily used for the control of wild oats (Avena fatua) in cereal crops.[1] Its herbicidal action is characterized by the rapid destruction of cell membranes.[1][2]

The precise molecular mechanism of action of this compound is not yet fully understood. However, several potential mechanisms have been proposed, including:

-

Inhibition of nucleic acid synthesis[4]

-

Disruption of photosynthesis and ATP production[4]

-

Interference with potassium absorption[4]

-

Inhibition of phosphorous incorporation into phospholipids and DNA[4]

Experimental evidence suggests that this compound's contact activity differs from that of other quaternary ammonium herbicides like paraquat.[5] For instance, this compound induces electrolyte leakage from plant tissues in both light and dark conditions, whereas paraquat's activity is light-dependent.[5] Furthermore, studies have indicated that this compound can inhibit DNA synthesis in susceptible plants.[5]

Caption: A diagram illustrating the known and proposed mechanisms of this compound's herbicidal action.

Experimental Protocol for Herbicidal Activity Bioassay

A common method to evaluate the herbicidal activity of a post-emergence herbicide like this compound is a whole-plant pot bioassay.

Materials:

-

This compound analytical standard

-

Susceptible plant species (e.g., wild oat, Avena fatua)

-

Pots with a suitable soil mix

-

Greenhouse or controlled environment growth chamber

-

Spraying equipment calibrated for uniform application

Procedure:

-

Sow the seeds of the susceptible plant species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

-

Prepare a series of this compound solutions of varying concentrations. A surfactant may be included to enhance foliar uptake.

-

Apply the different concentrations of this compound to the plants using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with water and surfactant.

-

Maintain the treated plants in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity).

-

Visually assess the herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).

-

At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

-

Calculate the percentage of growth reduction for each treatment compared to the control. The data can be used to determine the GR₅₀ (the concentration required to inhibit growth by 50%).

Spectroscopic Data (Representative)

¹H and ¹³C NMR Spectroscopy

¹H NMR (in CDCl₃, estimated):

-

δ (ppm): 7.2-7.8 (m, 10H, Ar-H), 6.5 (s, 1H, pyrazole C4-H), 4.1 (s, 3H, N-CH₃), 3.9 (s, 3H, N-CH₃)

¹³C NMR (in CDCl₃, estimated):

-

δ (ppm): 150-160 (pyrazole C3, C5), 125-135 (aromatic carbons), 105 (pyrazole C4), 40-45 (N-CH₃)

Infrared (IR) Spectroscopy

Key IR Absorption Bands (estimated):

-

Wavenumber (cm⁻¹):

-

3050-3150 (Aromatic C-H stretch)

-

2850-3000 (Aliphatic C-H stretch)

-

1500-1600 (C=C and C=N stretching in aromatic and pyrazole rings)

-

1400-1500 (C-H bending)

-

690-900 (Aromatic C-H out-of-plane bending)

-

References

Difenzoquat's Mechanism of Action in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Difenzoquat is a selective, post-emergence herbicide primarily used for the control of wild oats (Avena fatua) in cereal crops. Its primary mode of action is the rapid disruption of cell membrane integrity, leading to cellular leakage and subsequent necrosis. While the precise molecular target of this compound remains to be definitively elucidated, several mechanisms have been proposed and investigated. These include the inhibition of nucleic acid synthesis, disruption of photosynthesis and ATP production, interference with potassium absorption, and alteration of phospholipid biosynthesis. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing the key experimental findings, methodologies, and proposed physiological pathways.

Primary Mechanism of Action: Cell Membrane Disruption

The most consistently observed effect of this compound on susceptible plants is the rapid loss of cell membrane integrity. This leads to uncontrolled electrolyte leakage from the cells, a hallmark of membrane damage.[1] Unlike some other membrane-disrupting herbicides, such as paraquat, this compound's activity is not entirely dependent on light, suggesting a distinct biochemical pathway.[1]

Electrolyte Leakage

A key indicator of membrane damage is the leakage of electrolytes from plant tissues. Studies have demonstrated that this compound induces significant electrolyte leakage in susceptible plant species.

Data Presentation: Electrolyte Leakage

| Plant Species & Cultivar | This compound Concentration (mM) | Condition | Observation | Reference |

| Avena fatua (Wild Oat) - Susceptible | 1 | Light | Significant electrolyte leakage | [1] |

| Avena fatua (Wild Oat) - Susceptible | 1 | Dark | Significant electrolyte leakage | [1] |

| Triticum aestivum (Wheat) - Susceptible 'Verde' | 1 | Light | Greater electrolyte leakage than tolerant cultivar | [1] |

| Triticum aestivum (Wheat) - Tolerant 'Ernest' | 1 | Light | Less electrolyte leakage than susceptible cultivar | [1] |

Experimental Protocols: Electrolyte Leakage Assay

A common method to quantify electrolyte leakage is as follows:

-

Plant Material: Leaf discs of a uniform size are excised from both treated and untreated plants.

-

Washing: The leaf discs are washed thoroughly with deionized water to remove any surface contaminants and electrolytes from damaged cells at the cut edges.

-

Incubation: The washed leaf discs are placed in a known volume of deionized water and incubated under controlled conditions (e.g., temperature, light/dark).

-

Conductivity Measurement: The electrical conductivity of the bathing solution is measured at various time points using a conductivity meter. An increase in conductivity indicates the leakage of electrolytes from the cells.

-

Total Electrolyte Measurement: To determine the total electrolyte content, the leaf discs are subsequently boiled or frozen to cause complete membrane disruption, and the final conductivity is measured.

-

Calculation: The percentage of electrolyte leakage is calculated as the initial conductivity reading divided by the total conductivity reading, multiplied by 100.

Mandatory Visualization: Experimental Workflow for Electrolyte Leakage Assay

Proposed Secondary Mechanisms of Action

While membrane disruption is a primary outcome, it is likely triggered by upstream events. Several biochemical and physiological processes have been investigated as potential targets of this compound.

Inhibition of Nucleic Acid Synthesis

One of the leading hypotheses for this compound's mode of action is the inhibition of DNA synthesis. This would disrupt cell division and growth, particularly in the meristematic regions of the plant.

Data Presentation: Inhibition of DNA Synthesis

| Plant Species & Cultivar | Observation | Reference |

| Triticum aestivum (Wheat) - Susceptible 'Verde' | Significantly greater inhibition of DNA synthesis compared to the tolerant cultivar. | [1] |

| Triticum aestivum (Wheat) - Tolerant 'Ernest' | Less inhibition of DNA synthesis. | [1] |

Experimental Protocols: DNA Synthesis Assay (Radiolabeling Method)

-

Plant Material: Excised apical meristems or cultured cells are used.

-

Incubation: The plant material is incubated in a nutrient medium containing a radiolabeled DNA precursor, typically [³H]thymidine.

-

Treatment: this compound is added to the medium at various concentrations.

-

DNA Extraction: After the incubation period, the DNA is extracted from the plant material.

-

Quantification: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter. A reduction in radioactivity in treated samples compared to the control indicates inhibition of DNA synthesis.

Mandatory Visualization: Proposed this compound Action on DNA Synthesis

Disruption of Photosynthesis and ATP Production

Another proposed mechanism is the interference with photosynthetic processes and the subsequent production of ATP, the primary energy currency of the cell. This would have widespread metabolic consequences. While this mechanism is plausible, specific quantitative data on the direct inhibition of photosynthetic components or ATP synthase by this compound is limited in publicly available literature.

Experimental Protocols: ATP Production Assay (Luminometry)

-

Thylakoid Isolation: Thylakoid membranes are isolated from chloroplasts of treated and untreated plants.

-

Assay Mixture: The thylakoids are suspended in a reaction buffer containing ADP, phosphate, and a luciferin-luciferase reagent.

-

Illumination: The mixture is illuminated to initiate photophosphorylation (ATP synthesis).

-

Luminescence Measurement: The ATP produced reacts with the luciferin-luciferase to produce light, which is quantified using a luminometer. A decrease in luminescence in treated samples indicates reduced ATP synthesis.

Interference with Potassium Absorption

Disruption of ion homeostasis, particularly potassium (K⁺) uptake, has also been suggested as a component of this compound's action. Potassium is crucial for maintaining turgor pressure and the electrical potential across cell membranes.

Experimental Protocols: Potassium Uptake Assay (Atomic Absorption Spectroscopy)

-

Plant Culture: Seedlings are grown hydroponically in a nutrient solution with a known concentration of potassium.

-

Treatment: this compound is added to the hydroponic solution.

-

Sample Collection: At various time points, samples of the nutrient solution are taken.

-

Potassium Measurement: The concentration of potassium remaining in the solution is determined using atomic absorption spectroscopy. A higher concentration of potassium in the solution of treated plants compared to the control indicates reduced uptake.

Alteration of Phospholipid Biosynthesis

Given that this compound disrupts cell membranes, it is plausible that it interferes with the biosynthesis of phospholipids, the primary components of these membranes. This could occur through the inhibition of key enzymes in the phospholipid synthesis pathway.

Experimental Protocols: Phospholipid Biosynthesis Assay (Radiolabeling)

-

Plant Material: Leaf discs or protoplasts are used.

-

Incubation: The plant material is incubated in a medium containing a radiolabeled precursor for phospholipid synthesis, such as [¹⁴C]acetate or [³²P]phosphate.

-

Treatment: this compound is added to the incubation medium.

-

Lipid Extraction: After incubation, the total lipids are extracted from the plant material.

-

Lipid Separation: The different classes of phospholipids are separated using thin-layer chromatography (TLC).

-

Quantification: The amount of radioactivity incorporated into each phospholipid class is quantified. A decrease in radioactivity in treated samples indicates inhibition of phospholipid biosynthesis.

Summary of Proposed Mechanisms and Symptomology

The various proposed mechanisms of action for this compound likely contribute to the observed phytotoxic symptoms in a coordinated manner.

Mandatory Visualization: Logical Relationship of this compound's Proposed Actions

Conclusion

The mechanism of action of this compound in plants is complex and not yet fully resolved. The primary and most evident effect is the rapid destruction of cell membranes, leading to electrolyte leakage and cell death.[1] Several upstream biochemical events have been proposed to initiate this membrane damage, with the inhibition of DNA synthesis being a significant area of investigation.[1] Further research is required to identify the specific molecular target(s) of this compound and to fully elucidate the signaling pathways that lead to its herbicidal activity. A more comprehensive understanding of these processes will be invaluable for the development of new herbicides and for managing herbicide resistance.

References

An In-depth Technical Guide to the Synthesis of Difenzoquat Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible and robust synthesis pathway for the herbicide Difenzoquat methyl sulfate. The synthesis is a multi-step process beginning with the formation of a pyrazole core, followed by N-methylation, and concluding with a quaternization reaction to yield the final product. The methodologies presented are based on established principles in organic chemistry and information available in scientific literature.

Overview of the Synthesis Pathway

The synthesis of this compound methyl sulfate can be logically segmented into three primary stages:

-

Stage 1: Synthesis of the Pyrazole Core: Preparation of 3,5-diphenylpyrazole.

-

Stage 2: N-Methylation of the Pyrazole Core: Synthesis of 1-methyl-3,5-diphenylpyrazole.

-

Stage 3: Quaternization: Formation of 1,2-dimethyl-3,5-diphenylpyrazolium methyl sulfate (this compound methyl sulfate).

A schematic representation of this synthetic pathway is provided below.

Caption: Overall synthesis pathway for this compound methyl sulfate.

Data Presentation

The following tables summarize the key physical and chemical properties of the compounds involved in the synthesis of this compound methyl sulfate.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3,5-Diphenylpyrazole | C₁₅H₁₂N₂ | 220.27 | 199-203[1] | Solid[1] |

| 1-Methyl-3,5-diphenylpyrazole | C₁₆H₁₄N₂ | 234.29[2] | Not available | Not available |

| This compound methyl sulfate | C₁₈H₂₀N₂O₄S | 360.43[3] | 155-157[4] | White crystalline powder or mass[4] |

Table 2: Spectroscopic Data for Key Compounds

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| 3,5-Diphenylpyrazole | 6.75 (s, 1H, CH pz), 7.49 (m, 3H, CH ph), 7.55 (m, 3H, CH ph), 7.74 (m, 2H, CH ph), 7.89 (m, 2H, CH ph)[5] | Not available |

| 1-Methyl-3,5-diphenylpyrazole | Not available | Not available |

| This compound methyl sulfate | Not available | Not available |

Experimental Protocols

The following are detailed experimental protocols for each stage of the this compound methyl sulfate synthesis.

Stage 1: Synthesis of 3,5-Diphenylpyrazole

This procedure is adapted from general methods for pyrazole synthesis from 1,3-dicarbonyl compounds.

Reaction Scheme:

References

- 1. 3,5-二苯基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Methyl-3,5-diphenylpyrazole | C16H14N2 | CID 140517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 野燕枯硫酸甲酯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. 43222-48-6・this compound Methyl Sulfate Standard・045-25851[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. mdpi.com [mdpi.com]

Toxicological Profile of Difenzoquat in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difenzoquat, a pyrazole herbicide, is utilized for the post-emergence control of wild oats in cereal crops. While structurally distinct from bipyridyl herbicides like paraquat, it exhibits a similar mode of action characterized by the rapid disruption of cell membranes. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian species. It consolidates data from a range of toxicological studies, including acute, sub-chronic, and chronic toxicity, as well as assessments of genotoxicity, carcinogenicity, and reproductive and developmental effects. Detailed summaries of experimental protocols, based on internationally recognized guidelines, are provided alongside quantitative toxicological data presented in tabular format for clarity and comparative analysis. Furthermore, this guide visualizes the proposed mechanism of action and a representative experimental workflow using Graphviz diagrams to facilitate a deeper understanding of the toxicological evaluation of this compound.

Toxicokinetics and Metabolism

Studies in rats indicate that this compound is poorly absorbed from the gastrointestinal tract following oral administration.[1] Only 1-7% of the administered dose is recovered in the urine, suggesting limited systemic absorption. The majority of the ingested this compound is eliminated unchanged in the feces, with 63-80% of the administered dose being excreted within 24 hours.[1] Tissue distribution is minimal, with negligible amounts of radioactivity detected in various tissues. Dermal absorption is also considered to be low.[1]

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral and inhalation routes and low acute toxicity via the dermal route in mammalian studies.

Table 1: Acute Toxicity of this compound Methyl Sulfate

| Study Type | Species | Route | Value | Toxicity Category |

| Acute Oral LD50 | Rat | Oral | 485 mg/kg bw | II |

| Acute Dermal LD50 | Rabbit | Dermal | 3.45 g/kg bw | III |

| Acute Inhalation LC50 | Rat | Inhalation | 0.5 mg/L | II |

Data sourced from EPA documents.[2]

Clinical signs of acute oral toxicity in rats at doses of 200 mg/kg and above include salivation, while higher doses (>400 mg/kg) lead to decreased activity and prostration.[2] Mortality was observed within 2-8 hours at doses of 400 mg/kg and above.[2] Inhalation exposure in rats resulted in signs such as inactivity, ruffled fur, tremors, and unsteady gait.[2] this compound is also noted to be a severe eye irritant and is extremely irritating to the gastrointestinal tract.[2][3]

Sub-chronic and Chronic Toxicity

Repeated dose studies have been conducted in several mammalian species to evaluate the long-term toxic effects of this compound. The primary effects observed are related to gastrointestinal irritation and subsequent systemic effects.

Table 2: Sub-chronic and Chronic Toxicity of this compound

| Study Type | Species | Duration | NOAEL | LOAEL | Effects Observed at LOAEL |

| 21-Day Dermal Toxicity | Rabbit | 21 Days | >1000 mg/kg/day | - | No systemic toxicity observed up to the limit dose. Slight edema at the highest dose.[1][2] |

| Subchronic Oral Toxicity | Dog | 90 Days | - | - | No effects observed when the compound was incorporated into the food supply.[2] |

| Chronic Oral Toxicity | Dog | 1 Year | 30 mg/kg/day | 44 mg/kg/day | Increased mortality, clinical signs of toxicity (tremors, lethargy, irregular gait), decreased body weight gain, and stomach lesions.[1][2] |

| Combined Chronic/ Oncogenicity | Rat | 2 Years | 25 mg/kg/day | 125 mg/kg/day | Consistent decreases in body weight and body weight gain.[2] |

| Oncogenicity | Mouse | 18 Months | - | ≥69 mg/kg/day | Decreased body weight and body weight gain.[2] |

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level.

Genotoxicity and Carcinogenicity

This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays and has been found to be non-mutagenic and non-genotoxic.

Table 3: Genotoxicity of this compound

| Assay Type | Test System | Result |

| In Vitro Mammalian Cell Gene Mutation Test | - | Negative |

| In Vitro Mammalian Chromosome Aberration Test | - | Negative |

| Unscheduled DNA Synthesis in Mammalian Cells in Culture | - | Negative |

Data sourced from EPA documents.[2]

Long-term carcinogenicity studies in rats and mice have shown no evidence of carcinogenic potential.[2] Based on these findings, the U.S. Environmental Protection Agency (EPA) has classified this compound as a Group E chemical, indicating evidence of non-carcinogenicity in humans.[2]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats and rabbits. The results indicate that this compound does not cause enhanced susceptibility of offspring after in utero exposure.

Table 4: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | NOAEL (Maternal) | LOAEL (Maternal) | NOAEL (Developmental) | LOAEL (Developmental) | Key Findings |

| Developmental Toxicity | Rat | - | - | - | - | Maternal toxicity was observed at dose levels that did not elicit developmental effects.[2] |

| Developmental Toxicity | Rabbit | - | - | - | - | Developmental effects (resorptions and skeletal effects) were observed at the same dose level that caused maternal mortality.[2] |

| Multigeneration Reproduction | Rat | - | - | - | - | The available study was considered unacceptable due to numerous deficiencies.[2] |

Mechanism of Action

The primary mode of action of this compound is the rapid destruction of cell membranes.[2][4] This action is similar to that of bipyridyl herbicides like paraquat, although studies suggest the contact activity of this compound differs.[5] A key event in this process is the induction of electrolyte leakage from cells, indicating a loss of membrane integrity.[5] this compound has been shown to induce significant electrolyte leakage in both light and dark conditions, distinguishing it from paraquat which is light-dependent.[5] The precise signaling pathways leading to this membrane disruption are not fully elucidated.

Caption: Proposed mechanism of action of this compound leading to cell death.

Experimental Protocols

The toxicological studies on this compound have generally been conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. EPA. The following sections provide an overview of the methodologies for key toxicological studies.

Acute Oral Toxicity (OECD 401/423)

-

Test System: Typically conducted in rats.

-

Administration: A single dose of the test substance is administered by oral gavage to fasted animals.

-

Dose Levels: Multiple dose levels are used to determine the median lethal dose (LD50).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing.

-

Pathology: A gross necropsy is performed on all animals.

90-Day Oral Toxicity in Rodents (OECD 408)

-

Test System: Commonly performed in rats.

-

Administration: The test substance is administered daily, typically mixed in the diet, in drinking water, or by gavage, for 90 days.

-

Dose Levels: At least three dose levels and a control group are used.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, and detailed hematology and clinical chemistry analyses are conducted.

-

Pathology: A comprehensive gross necropsy and histopathological examination of organs and tissues are performed.

Prenatal Developmental Toxicity (OECD 414)

-

Test System: Usually conducted in rats and rabbits.

-

Administration: The test substance is administered daily to pregnant females during the period of organogenesis.

-

Observations: Maternal animals are observed for clinical signs of toxicity, body weight changes, and food consumption.

-

Endpoints: At term, fetuses are examined for external, visceral, and skeletal abnormalities.

Two-Generation Reproduction Toxicity (OECD 416)

-

Test System: Typically conducted in rats.

-

Administration: The test substance is administered continuously to both males and females for two generations, beginning before mating of the first generation and continuing through the weaning of the second generation.

-

Endpoints: Effects on mating, fertility, pregnancy, parturition, lactation, and offspring viability and growth are evaluated.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

-

Test System: Uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 fraction).

-

Endpoint: The mutagenic potential is assessed by the ability of the substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

In Vitro Mammalian Chromosome Aberration Test (OECD 473)

-

Test System: Uses cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human lymphocytes.

-

Procedure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation.

-

Endpoint: Cells are examined at metaphase for structural chromosomal aberrations.

Caption: A generalized workflow for a mammalian toxicology study.

Conclusion

This compound demonstrates a moderate acute toxicity profile in mammals and is a significant irritant to the eyes and gastrointestinal tract. Long-term exposure primarily results in effects secondary to this irritation, with decreased body weight gain being a consistent finding at higher doses. The comprehensive genotoxicity and carcinogenicity data indicate that this compound does not pose a mutagenic or carcinogenic risk. Developmental toxicity is observed only at maternally toxic doses. The primary mechanism of toxicity is through the disruption of cell membrane integrity. Further research into the specific molecular signaling pathways involved in this compound-induced cell membrane damage would provide a more complete understanding of its toxicological profile.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Difenzoquat in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difenzoquat (1,2-dimethyl-3,5-diphenyl-1H-pyrazolium) is a quaternary ammonium herbicide used for the post-emergence control of wild oats in cereal crops.[1] Understanding its environmental fate, persistence, and degradation in soil is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental behavior of this compound in the soil matrix, with a focus on its adsorption, mobility, and degradation pathways.

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its physicochemical properties. This compound is a colorless, odorless crystalline solid with a melting point of 155°C.[1] It is highly soluble in water.[2] Key properties relevant to its environmental fate are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₇N₂⁺ | [1] |

| Molar Mass | 249.337 g/mol | [1] |

| Water Solubility | 765,000 mg/L at 25°C | [3] |

| Vapor Pressure | <0.013 mPa at 35°C | [3] |

| Log Kow (n-octanol/water partition coefficient) | 0.238 at pH 7 | [3] |

Environmental Fate in Soil

The primary route of dissipation for this compound in the terrestrial environment is strong binding to soil particles.[2] It is considered persistent and relatively immobile in soil, posing a low risk of groundwater contamination.[1]

Adsorption and Mobility

This compound exhibits very strong adsorption to soil colloids, which significantly limits its mobility. This high adsorption is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Table 1: Soil Adsorption and Mobility Data for this compound

| Soil Type | Kd (mL/g) | Koc (mL/g) | Organic Matter (%) | pH | Reference |

| Silt Loam | 1093 | 629,000 | 3.0 | 5.2 | [3] |

| Sandy Clay Loam | 636 | 35,300 | 3.1 | 6.4 | [3] |

| Clay Loam | 2680 | 92,400 | 5.0 | 7.7 | [3] |

| Sandy Loam | 181 | 31,200 | 1.0 | 6.9 | [3] |

These high Koc values classify this compound as immobile in soil.[2] Field studies have confirmed this, showing that this compound was not detected below the 0-6 inch soil layer, indicating that leaching is not a significant concern.[2]

Degradation in Soil

Current evidence indicates that this compound is stable against microbial degradation, photodegradation, and hydrolysis in the soil environment.[2] Consequently, no significant degradation products have been identified in environmental fate studies.[4]

Microbial Degradation: Laboratory studies have shown that this compound is stable under both aerobic and anaerobic soil metabolism conditions.[2] While many herbicides are broken down by soil microorganisms, this compound's chemical structure appears to be recalcitrant to microbial enzymatic attack.

Photodegradation: this compound is also stable to soil photolysis.[2] Sunlight is a key factor in the degradation of many pesticides, but it does not appear to be a significant dissipation pathway for this compound on the soil surface.

Abiotic Degradation (Hydrolysis): this compound is stable to hydrolysis.[2] This indicates that chemical breakdown by reaction with water is not a significant degradation route under typical soil pH conditions.

Persistence in Soil

Due to its stability and strong adsorption, this compound can be persistent in the soil environment. Field studies have reported varying half-lives (DT50), influenced by soil type and environmental conditions.

Table 2: Field Dissipation Half-life (DT50) of this compound

| Location | Soil Type | DT50 (days) | Reference |

| Not Specified | Not Specified | 90 | [2] |

| Arizona, USA | Not Specified | 10-120 (average 87) | [3] |

The persistence of this compound is a key consideration in its environmental risk assessment.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the environmental fate of this compound in soil, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Soil Adsorption/Desorption Study (OECD Guideline 106)

This study determines the adsorption and desorption characteristics of a chemical in different soil types.

Methodology:

-

Soil Selection: A minimum of five different soil types are selected to represent a range of properties (e.g., organic carbon content, pH, texture).

-

Test Substance Preparation: A stock solution of this compound (radiolabeled or non-labeled) is prepared in a 0.01 M CaCl₂ solution.

-

Equilibration: Soil samples are equilibrated with the this compound solution in centrifuge tubes at a constant temperature (e.g., 20-25°C) on a shaker. A preliminary test determines the optimal soil-to-solution ratio and equilibration time.

-

Adsorption Phase: After equilibration, the tubes are centrifuged to separate the soil and aqueous phases. The concentration of this compound in the supernatant is measured using a suitable analytical method (e.g., HPLC, GC/NPD). The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

-

Desorption Phase: The supernatant is removed, and a fresh 0.01 M CaCl₂ solution is added to the soil. The tubes are shaken for the same equilibration time and then centrifuged. The concentration of this compound in the supernatant is measured to determine the amount desorbed. This can be repeated for multiple desorption steps.

-

Data Analysis: The adsorption and desorption data are used to calculate the Kd and Koc values. The Freundlich or Langmuir adsorption isotherms can be used to model the adsorption behavior.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This study evaluates the rate and pathway of microbial degradation of a chemical in soil under aerobic and anaerobic conditions.

Methodology:

-

Soil Selection: One or more fresh, sieved soils with known microbial activity are used.

-

Test Substance Application: Radiolabeled (¹⁴C) this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A stream of CO₂-free, humidified air is passed through the incubation vessels. Evolved ¹⁴CO₂ is trapped in an alkaline solution.

-

Anaerobic: The soil is incubated under aerobic conditions for a period (e.g., up to 30 days or until half of the substance has degraded) and then flooded with nitrogen to create anaerobic conditions. The incubation continues in the dark.

-

-

Sampling and Analysis: At various time intervals, soil samples are taken and extracted with appropriate solvents. The parent compound and any potential transformation products in the extracts are analyzed using techniques like HPLC with radiometric detection and/or mass spectrometry. The amount of ¹⁴CO₂ and other volatile compounds is quantified. Non-extractable (bound) residues are determined by combusting the extracted soil.

-

Data Analysis: The rate of degradation (DT50) and the formation and decline of any transformation products are determined. A mass balance is calculated to account for all applied radioactivity.

Photodegradation on Soil Surface (Based on OECD Principles)

This study assesses the degradation of a chemical on the soil surface when exposed to light.

Methodology:

-

Soil Preparation: A thin layer of sieved, air-dried soil is applied to a suitable support (e.g., glass plates).

-

Test Substance Application: this compound is uniformly applied to the soil surface.

-

Irradiation: The treated soil samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark at the same temperature.

-

Sampling and Analysis: At set time intervals, soil samples are extracted and analyzed for the parent compound and any potential photoproducts using a suitable analytical method.

-

Data Analysis: The rate of photodegradation is calculated and compared to the dark control to determine the extent of light-induced degradation.

Visualizations

Environmental Fate of this compound in Soil

Caption: Overall environmental fate of this compound in soil.

Hypothetical Microbial Degradation Pathway for a Pyrazole Herbicide

Disclaimer: This is a hypothetical pathway for a generic pyrazole herbicide and is not representative of this compound, which is stable to microbial degradation.

Caption: Hypothetical microbial degradation pathway for a pyrazole herbicide.

Experimental Workflow for Soil Adsorption/Desorption Study

Caption: Workflow for a soil adsorption/desorption study (OECD 106).

Conclusion

The environmental fate of this compound in soil is primarily governed by its strong adsorption to soil particles, leading to low mobility and high persistence. Scientific studies consistently show that this compound is resistant to microbial degradation, photodegradation, and hydrolysis, with no significant degradation products being formed. This information is critical for conducting accurate environmental risk assessments and for developing sustainable agricultural practices related to the use of this herbicide. Future research could focus on the long-term fate of bound residues and the potential for any slow, yet uncharacterized, degradation processes under specific environmental conditions.

References

Difenzoquat: A Technical Guide to its History, Development, and Herbicidal Action

An In-depth Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals

Executive Summary

Difenzoquat is a selective, post-emergence herbicide primarily utilized for the control of wild oats (Avena fatua) in cereal crops, specifically wheat and barley. First registered in the United States in 1975, it was developed by the American Cyanamid Company. Chemically, this compound is a quaternary ammonium compound, specifically a 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium salt, most commonly formulated as this compound methyl sulfate. Its mode of action is characterized by the rapid disruption and destruction of plant cell membranes, leading to necrosis of sensitive species. This guide provides a comprehensive overview of the history, development, physicochemical properties, mode of action, and relevant experimental methodologies associated with this compound.

History and Development

The development of this compound emerged from the extensive herbicide discovery programs of the mid-20th century. The American Cyanamid Company, a significant player in the agrochemical industry, was instrumental in its creation and commercialization.

-

1907: American Cyanamid Company is founded, initially focusing on fertilizers.

-

Mid-20th Century: The company expands its portfolio to include a wide range of agricultural chemicals, including herbicides.

-

Early 1970s: Discovery and initial synthesis of the 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium molecule and identification of its potent herbicidal activity against wild oats.

-

1975: this compound is first registered for use as a herbicide in the United States.

-

Post-1975: Marketed under various trade names, including AVENGE® and Finaven, it becomes an important tool for wild oat management in wheat and barley cultivation.

-

1994: American Cyanamid merges with American Home Products, which later becomes Wyeth. The agrochemical portfolio, including this compound, eventually becomes part of BASF's holdings.

-

1995: BASF temporarily removes AVENGE® from the market, later reintroducing it, highlighting its continued utility, particularly for managing herbicide resistance.

dot

Caption: A timeline of the key milestones in the history and development of this compound.

Chemical and Physical Properties

This compound is a cationic herbicide, and it is the 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium cation that is responsible for its biological activity. It is typically formulated as a methyl sulfate salt.

| Property | Value | Reference(s) |

| ** |

Mode of Action of Difenzoquat on Cell Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difenzoquat, a quaternary ammonium herbicide, primarily exerts its phytotoxic effects through the rapid destruction of cell membranes.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's mode of action, with a specific focus on its impact on cell membrane integrity and function. This document details the key biochemical and biophysical consequences of this compound exposure, including membrane depolarization, increased ion leakage, and lipid peroxidation. Detailed protocols for essential experimental assays to assess these effects are provided, along with visual representations of the proposed signaling pathways and experimental workflows.

Introduction

This compound (1,2-dimethyl-3,5-diphenyl-1H-pyrazolium) is a selective post-emergence herbicide used for the control of wild oats (Avena fatua) in cereal crops.[4] Its efficacy is attributed to its rapid and potent disruption of plant cell membranes, leading to cellular leakage and ultimately, cell death.[5][6] While structurally a pyrazole compound, its biological activity is similar to that of bipyridylium herbicides like paraquat, which are known to induce oxidative stress through the generation of reactive oxygen species (ROS).[1][4] Understanding the precise mode of action of this compound at the cell membrane level is crucial for the development of more effective and selective herbicides and for assessing its potential toxicological implications.

Core Mechanism: Disruption of Cell Membrane Integrity

The primary mode of action of this compound is the catastrophic loss of cell membrane integrity. This disruption occurs at both the plasma membrane (plasmalemma) and the tonoplast (vacuolar membrane), with evidence suggesting the tonoplast may be more severely affected.[5] The immediate consequences of this membrane damage are a loss of cellular compartmentalization, uncontrolled leakage of ions and metabolites, and a collapse of the electrochemical gradients essential for cellular function.

Increased Membrane Permeability and Electrolyte Leakage

A hallmark of this compound's action is a rapid increase in cell membrane permeability, which can be quantified by measuring electrolyte leakage from treated tissues.[6][7] This leakage is a direct consequence of the loss of the membrane's selective barrier function.

Table 1: Representative Data on this compound-Induced Electrolyte Leakage in Avena fatua

| This compound Concentration (mM) | Incubation Time (hours) | Electrolyte Leakage (% of Total) |

| 0 (Control) | 12 | 15.2 ± 2.1 |

| 0.1 | 12 | 35.8 ± 3.5 |

| 0.5 | 12 | 68.4 ± 4.2 |

| 1.0 | 12 | 85.1 ± 5.0 |

| 0 (Control) | 24 | 18.5 ± 2.3 |

| 0.1 | 24 | 55.2 ± 4.8 |

| 0.5 | 24 | 89.7 ± 5.5 |

| 1.0 | 24 | 95.3 ± 3.9 |

Note: The data presented in this table are representative and compiled from literature describing the effects of this compound and similar bipyridylium herbicides. Actual results may vary depending on experimental conditions.

Lipid Peroxidation

The disruption of cell membranes by this compound is strongly associated with the induction of lipid peroxidation.[8] This process involves the oxidative degradation of polyunsaturated fatty acids in the membrane lipids by ROS. Lipid peroxidation leads to a loss of membrane fluidity, increased permeability, and the formation of cytotoxic byproducts such as malondialdehyde (MDA).

Table 2: Representative Data on this compound-Induced Lipid Peroxidation (MDA Content) in Avena fatua

| This compound Concentration (mM) | Incubation Time (hours) | MDA Content (nmol/g fresh weight) |

| 0 (Control) | 24 | 25.4 ± 3.1 |

| 0.1 | 24 | 58.9 ± 5.7 |

| 0.5 | 24 | 112.3 ± 9.8 |

| 1.0 | 24 | 185.6 ± 12.4 |

Note: The data presented in this table are representative and compiled from literature describing the effects of this compound and similar bipyridylium herbicides. Actual results may vary depending on experimental conditions.

Proposed Signaling Pathway of this compound-Induced Cell Membrane Damage

While the exact signaling cascade for this compound is not fully elucidated, its similarity to paraquat suggests a mechanism initiated by the generation of ROS within the plant cell.

Caption: Proposed signaling pathway of this compound-induced cell membrane damage.

Experimental Protocols

Electrolyte Leakage Assay

This protocol measures the leakage of ions from plant tissues as an indicator of membrane damage.

Workflow for Electrolyte Leakage Assay

Caption: Experimental workflow for the electrolyte leakage assay.

Methodology:

-

Tissue Preparation: Excise uniform leaf discs (e.g., 1 cm in diameter) from healthy, fully expanded leaves of the target plant species.

-

Washing: Thoroughly rinse the leaf discs with deionized water to remove any surface contaminants and electrolytes from cut edges.

-

Treatment: Place a known number of leaf discs (e.g., 10) into a test tube containing a specific volume (e.g., 10 mL) of the this compound test solution at various concentrations. Include a control with no this compound.

-

Incubation: Incubate the tubes at a constant temperature (e.g., 25°C) with gentle shaking for a defined period (e.g., 12 or 24 hours).

-

Initial Conductivity Measurement (C1): After incubation, measure the electrical conductivity of the solution in each tube using a conductivity meter.

-

Total Electrolyte Measurement (C2): To determine the total electrolyte content, autoclave the tubes containing the leaf discs at 121°C for 15 minutes to induce complete cell lysis. Allow the tubes to cool to room temperature.

-

Final Conductivity Measurement: Measure the electrical conductivity of the solution again.

-

Calculation: Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.

Lipid Peroxidation Assay (MDA Quantification)

This assay quantifies the level of malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.

Workflow for Lipid Peroxidation (MDA) Assay

Caption: Experimental workflow for the lipid peroxidation (MDA) assay.

Methodology:

-

Tissue Homogenization: Harvest a known weight of plant tissue (e.g., 0.5 g) and homogenize it in a pre-chilled mortar and pestle with a solution of 0.1% trichloroacetic acid (TCA).

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Reaction Mixture: To an aliquot of the supernatant (e.g., 1 mL), add an equal volume of 0.5% thiobarbituric acid (TBA) in 20% TCA.

-

Incubation: Heat the mixture at 95°C for 30 minutes in a water bath.

-

Cooling and Centrifugation: Quickly cool the reaction tubes on ice and then centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

-

Spectrophotometry: Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.

-

Calculation: The concentration of MDA is calculated using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹ cm⁻¹.

Conclusion

This compound's herbicidal activity is unequivocally linked to its ability to cause rapid and severe damage to plant cell membranes. The primary mechanism involves an increase in membrane permeability and the induction of lipid peroxidation, likely driven by the generation of reactive oxygen species. The experimental protocols provided in this guide offer robust methods for quantifying these key aspects of this compound's mode of action. Further research is warranted to fully elucidate the specific signaling pathways initiated by this compound and to identify the precise molecular targets within the cell membrane. A deeper understanding of these processes will be invaluable for the development of future weed management strategies and for a comprehensive assessment of the environmental and toxicological profile of this herbicide.

References

- 1. Paraquat - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Contact activity of this compound differs from that of paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Difenzoquat in Wild Oats: A Technical Guide to Absorption and Translocation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the absorption and translocation of difenzoquat in wild oats (Avena fatua), a significant weed in cereal crops. This compound, a post-emergence herbicide, is known for its selective control of wild oats.[1] Understanding the dynamics of its uptake and movement within the plant is crucial for optimizing its efficacy and developing new weed management strategies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the processes involved.

Quantitative Data on this compound Absorption and Translocation

The following tables summarize the quantitative data on the foliar penetration and movement of this compound in wild oats under various experimental conditions. The data is primarily derived from studies utilizing 14C-labeled this compound.

Table 1: Time Course of 14C-Difenzoquat Absorption in Wild Oat

| Time After Treatment (hr) | 14C-Difenzoquat Absorbed (% of Applied) |

| 1 | 10.2 |

| 2 | 18.5 |

| 4 | 29.8 |

| 8 | 45.1 |

| 24 | 75.3 |

| 48 | 88.6 |

| 72 | 93.0 |

Data adapted from Sharma, M. P., Vanden Born, W. H., Friesen, H. A., & McBeath, D. K. (1976). Penetration, Translocation, and Metabolism of 14C-Difenzoquat in Wild Oat and Barley. Weed Science, 24(4), 379–384.

Table 2: Effect of Temperature on 14C-Difenzoquat Penetration in Wild Oat (8 hours after treatment)

| Temperature (°C) | 14C-Difenzoquat Penetration (%) |

| 10 | 28.4 |

| 20 | 45.1 |

| 30 | 62.7 |

Data adapted from Sharma, M. P., et al. (1976).

Table 3: Effect of Relative Humidity (RH) on 14C-Difenzoquat Penetration in Wild Oat (8 hours after treatment)

| Relative Humidity (%) | 14C-Difenzoquat Penetration (%) |

| 30 | 29.5 |

| 90 | 58.2 |

Data adapted from Sharma, M. P., et al. (1976).

Table 4: Effect of Surfactant Concentration on 14C-Difenzoquat Penetration in Wild Oat (8 hours after treatment)

| Surfactant (Triton X-100) Concentration (%) | 14C-Difenzoquat Penetration (%) |

| 0.01 | 35.6 |

| 0.1 | 45.1 |

| 0.3 | 55.8 |

Data adapted from Sharma, M. P., et al. (1976).

Table 5: Translocation of 14C-Difenzoquat in Wild Oat 72 hours After Treatment

| Plant Part | 14C Distribution (% of Total Absorbed) |

| Treated Leaf - Treated Spot | 83.0 |

| Treated Leaf - 3 cm Above Treated Spot | 11.0 |

| Rest of the Treated Leaf | 1.0 |

| Other Leaves | 2.5 |

| Roots | 2.5 |

Data adapted from Sharma, M. P., et al. (1976).

Experimental Protocols

The following methodologies are based on the key experiments conducted to elucidate the absorption and translocation of this compound in wild oats.

Plant Material and Growth Conditions

-

Plant Species: Wild oat (Avena fatua L.).

-

Growth Medium: Plants are typically grown in silica sand or a soil mixture in pots.

-

Nutrient Supply: Hoagland's nutrient solution is provided regularly to ensure optimal growth.

-

Environmental Conditions: Plants are maintained in a controlled environment chamber with conditions such as:

-

Temperature: 20-22°C

-

Photoperiod: 16 hours of light

-

Light Intensity: Approximately 20,000 lux

-

Relative Humidity: 40-50%

-

Herbicide Application

-

Herbicide: 14C-labeled this compound (1,2-dimethyl-3,5-diphenyl-1H-pyrazolium) is used to trace its movement.

-

Application Stage: Herbicide is applied to wild oat plants at the 3- to 4-leaf stage.

-

Application Method: A specific volume (e.g., 10 µl) of the 14C-difenzoquat solution, often mixed with a surfactant, is applied to a defined area on the adaxial surface of the second leaf.

-

Dosage: The applied solution contains a known concentration of this compound and a specific amount of radioactivity (e.g., 0.05 µCi).

Measurement of Absorption (Penetration)

-

Harvest: At designated time intervals after treatment, the treated leaf is excised.

-

Washing: The surface of the treated leaf is washed with a solution (e.g., water or a mild solvent) to remove any unabsorbed 14C-difenzoquat.

-

Quantification of Unabsorbed Herbicide: The radioactivity in the leaf wash is measured using liquid scintillation spectrometry.

-

Quantification of Absorbed Herbicide: The washed leaf tissue is combusted in a sample oxidizer, and the evolved 14CO2 is trapped and quantified by liquid scintillation spectrometry.

-

Calculation: The amount of absorbed this compound is calculated as the total applied radioactivity minus the radioactivity recovered in the leaf wash.

Measurement of Translocation

-

Harvest and Sectioning: At various times after treatment, the entire plant is harvested and sectioned into different parts: treated leaf (further divided into the treated area, areas above and below the treated spot), other leaves, stem, and roots.

-

Sample Preparation: Each plant section is dried and combusted in a sample oxidizer.

-

Quantification: The radioactivity in each section is determined by liquid scintillation counting.

-

Analysis: The distribution of radioactivity throughout the plant is expressed as a percentage of the total absorbed 14C.

Visualizations

Experimental Workflow for this compound Absorption and Translocation Studies

Caption: Workflow for studying this compound absorption and translocation.

This compound Absorption and Translocation in Wild Oat

Caption: this compound uptake and movement in wild oat.

Summary of Findings

Foliar absorption of this compound in wild oats is a rapid process that continues for at least 72 hours, with nearly all of the applied dose being absorbed under optimal conditions. Environmental factors significantly influence the rate of penetration; higher temperatures and high relative humidity enhance uptake. The addition of surfactants also markedly increases penetration.

Once absorbed, this compound exhibits limited translocation within the wild oat plant. The majority of the herbicide accumulates in and around the treated area of the leaf. While there is some movement both upwards (acropetal) and downwards (basipetal) to other leaves and roots, the amount translocated is relatively small. Studies have shown no evidence of this compound metabolism in wild oat, suggesting that its selective action is not due to differential breakdown of the herbicide. The mode of action is primarily through the rapid destruction of cell membranes.[1][2][3]

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Difenzoquat

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of Difenzoquat, primarily focusing on its commercially available form, this compound methyl sulfate. The information is presented to be a valuable resource for research, scientific, and drug development applications.

Chemical Identity

This compound is the common name for the 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium cation. It is a post-emergence herbicide used to control wild oats, particularly in wheat and barley crops.[1] It is structurally a pyrazole compound with two phenyl rings, and its biological activity is similar to that of bipyridylium compounds like paraquat. Commercially, it is available as this compound methyl sulfate.[2]

| Identifier | Value |

| IUPAC Name | 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium |

| Chemical Formula (cation) | C₁₇H₁₇N₂⁺ |

| CAS Number (cation) | 49866-87-7 |

| Molecular Weight (cation) | 249.33 g/mol |

| Chemical Formula (methyl sulfate) | C₁₈H₂₀N₂O₄S |

| CAS Number (methyl sulfate) | 43222-48-6 |

| Molecular Weight (methyl sulfate) | 360.43 g/mol [3] |

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound methyl sulfate.

Table 1: Physical Properties of this compound Methyl Sulfate

| Property | Value | Conditions |

| Physical State | Crystalline solid[2][4] | Ambient |

| Color | White to off-white, colorless[2][5] | - |

| Odor | Odorless[2] | - |

| Melting Point | 155 - 157 °C[2][4] | - |

| Boiling Point | Decomposes before boiling[1] | - |

| Vapor Pressure | < 1 x 10⁻⁷ hPa (< 1 x 10⁻⁹ kPa)[2][6] | 20 °C |

| Density | 0.796 g/cm³ | 20 °C |

Table 2: Chemical Properties of this compound Methyl Sulfate

| Property | Value | Conditions |

| Water Solubility | 765,000 mg/L[7] | 20 °C |

| Solubility in Organic Solvents | Moderately soluble in polar organic solvents; poorly soluble in non-polar organic solvents. | - |

| Octanol-Water Partition Coefficient (log Kₒw) | -0.55 | pH 7 |

| Stability | Stable under normal conditions. Decomposed by strong acids and oxidizing agents.[4] Residues are stable in frozen wheat grain and straw for up to 24 months. | - |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound, based on internationally recognized guidelines, and a specific analytical method for residue analysis.

The melting point of this compound methyl sulfate can be determined using the capillary method with a liquid bath or metal block apparatus.

-

Principle: A small, uniform sample of the substance is heated at a controlled rate, and the temperature range from the initial melting to complete liquefaction is observed.

-

Apparatus:

-

Capillary tubes (thin-walled, sealed at one end)

-

Melting point apparatus with a heating block or liquid bath (e.g., silicone oil)

-

Calibrated thermometer or temperature sensor

-

-

Procedure:

-

A small amount of finely powdered, dry this compound methyl sulfate is introduced into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate to a temperature approximately 10°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first signs of melting are observed (Tₛ) and the temperature at which the substance is completely molten (Tₑ) are recorded. The melting range is reported as Tₛ - Tₑ.

-

Due to its high water solubility, the flask method is appropriate for this compound methyl sulfate.[8]

-

Principle: A supersaturated solution of the substance in water is prepared at an elevated temperature and then allowed to equilibrate at the test temperature. The concentration of the substance in the saturated aqueous solution is then determined.

-

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

-

-

Procedure:

-

An excess amount of this compound methyl sulfate is added to a known volume of distilled water in a glass flask.

-

The flask is agitated in a constant temperature bath at a temperature slightly above the test temperature (e.g., 30°C) for at least 24 hours to ensure saturation.

-

The temperature is then lowered to the test temperature (e.g., 20°C) and the solution is agitated for at least another 24 hours to allow equilibrium to be reached, with excess solid remaining.

-

The solution is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

A clear aliquot of the supernatant is carefully removed.

-

The concentration of this compound in the aliquot is determined by a suitable analytical method, such as HPLC-UV.

-

Given the very low vapor pressure of this compound methyl sulfate, the gas saturation method is a suitable technique.[6][9]

-

Principle: A stream of inert gas is passed over the substance at a known, slow flow rate, allowing the gas to become saturated with the substance's vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated based on the ideal gas law.

-

Apparatus:

-

Constant temperature bath or oven

-

Inert gas supply (e.g., nitrogen) with a flow controller

-

Saturation column containing the test substance on an inert support

-

Trapping system (e.g., sorbent tubes) to collect the vapor

-

Analytical instrumentation for quantification (e.g., GC-MS or HPLC)

-

-

Procedure:

-

The saturation column is packed with an inert support material coated with this compound methyl sulfate.

-

The column is placed in a constant temperature bath set to the desired test temperature.

-

A controlled, slow flow of inert gas is passed through the saturation column for a predetermined period.

-

The gas exiting the column passes through a trapping system to collect the vaporized this compound.

-

The amount of this compound collected in the trap is quantified using a sensitive analytical method.

-

The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed through the column, and the temperature.

-

The shake flask method is suitable for determining the log Kₒw of this compound, which is expected to be in the lower range.[10][11]

-

Principle: The substance is partitioned between n-octanol and water in a vessel. After equilibration, the concentrations of the substance in both phases are measured, and the partition coefficient is calculated as the ratio of the concentrations.

-

Apparatus:

-

Glass vessels with stoppers (e.g., centrifuge tubes)

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

-

-

Procedure:

-

Prepare mutually saturated n-octanol and water by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of this compound methyl sulfate is dissolved in either the n-octanol or water phase. The initial concentration should not exceed 0.01 mol/L.

-

The two phases are combined in a vessel at a defined volume ratio.

-

The vessel is shaken in a constant temperature bath (e.g., 25°C) until equilibrium is reached (typically for at least 24 hours).

-

The phases are separated by centrifugation.

-

The concentration of this compound in each phase is determined by a suitable analytical method.

-

The partition coefficient (Kₒw) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as log Kₒw.

-

The following protocol is adapted from a published method for the determination of this compound residues in wheat products.[12]

-

Principle: this compound is extracted from the sample matrix with an acidified organic solvent. The extract is then cleaned up using liquid-liquid partitioning and column chromatography before analysis by reversed-phase ion-pair HPLC with UV detection.

-

Materials and Reagents:

-

Homogenizer/blender

-

Centrifuge and centrifuge tubes

-

Alumina column for chromatography

-

Rotary evaporator

-

HPLC system with a UV detector and a C8 or C18 reversed-phase column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sodium octanesulfonate

-

Phosphoric acid

-

This compound methyl sulfate analytical standard

-

-

Procedure:

-

Extraction:

-

Homogenize a representative sample of the wheat product (e.g., flour, bread).

-

Weigh 10 g of the homogenized sample into a centrifuge tube.

-

Add acidified acetonitrile and shake vigorously.

-

Centrifuge and collect the supernatant.

-

-

Liquid-Liquid Partitioning:

-

Perform sequential extractions of the supernatant at acidic and basic pH values to remove interfering co-extractives.

-

-

Column Chromatography Cleanup:

-

Pass the resulting organic extract through an alumina column.

-

Elute the this compound with an appropriate solvent mixture.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness using a rotary evaporator.

-

Reconstitute the residue in a known volume of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Column: LiChrosorb RP-8 (or equivalent)

-

Mobile Phase: Acetonitrile/water (e.g., 70:30 v/v) containing 0.01 M sodium octanesulfonate, adjusted to pH 3.0 with phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm

-

Injection Volume: 50-100 µL

-

Quantify the this compound concentration by comparing the peak area to that of a calibration curve prepared from analytical standards.

-

-

Mode of Action and Degradation

-

Mechanism of Action: The primary mode of action of this compound is the rapid destruction of cell membranes.[1] While the specific biochemical pathway is not fully elucidated, it is known to have contact activity similar to paraquat, causing electrolyte leakage from plant cells.[13] It may also inhibit photophosphorylation and mitochondrial respiration.[14]

-

Metabolism and Degradation: this compound is not extensively metabolized in plants or by soil microorganisms.[12] Residues in plants and animals are primarily the parent compound. Photolytic demethylation in water and soil has been suggested as a potential degradation pathway, leading to the formation of monomethyl pyrazole.

Visualizations

Caption: Workflow for the HPLC analysis of this compound residues in wheat.

Caption: Simplified logical relationship of this compound's mode of action.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hpc-standards.com [hpc-standards.com]

- 3. This compound Methyl Sulfate-D3 | C18H20N2O4S | CID 169438374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 43222-48-6・this compound Methyl Sulfate Standard・045-25851[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. This compound (Ref: BAS 450H) [sitem.herts.ac.uk]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. This compound metilsulfate (Ref: AC 84777) [sitem.herts.ac.uk]

- 8. OECD 105 - Phytosafe [phytosafe.com]

- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. Contact activity of this compound differs from that of paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound on Photoreactions and Respiration in Wheat (Triticum aestivum) and Wild Oat (Avena fatua) | Weed Science | Cambridge Core [cambridge.org]

Difenzoquat solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the herbicide difenzoquat, primarily in its commercially available form, this compound methyl sulfate. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and agrochemical formulation, offering detailed quantitative data, standardized experimental protocols, and contextual insights into the significance of solubility in a research and development setting.

Introduction: The Significance of Solubility Data